(S)-4-氨基-2-((叔丁氧羰基)氨基)-4-氧代丁酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

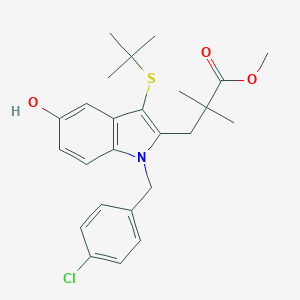

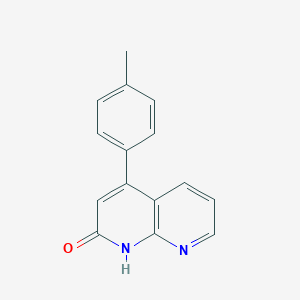

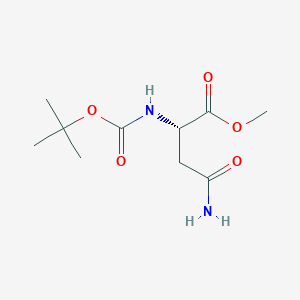

“(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate” is a chemical compound with the IUPAC name (2S)-2- [ (tert-butoxycarbonyl) (methyl)amino]butanoic acid . It is also known as tert-butyl (2S)-4-amino-2- [ (2-methylpropan-2-yl)oxycarbonylamino]butanoate .

Synthesis Analysis

The synthesis of compounds similar to “(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate” has been reported in the literature. For instance, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

The molecular structure of “(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate” can be represented by the molecular formula C13H26N2O4 . The InChI code for this compound is 1S/C13H26N2O4/c1-12(2,3)18-10(16)9(7-8-14)15-11(17)19-13(4,5)6/h9H,7-8,14H2,1-6H3,(H,15,17) .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate” include a molecular weight of 274.36 g/mol . The compound has a topological polar surface area of 90.6 Ų and a complexity of 235 .科学研究应用

二肽合成

该化合物可用于二肽合成 . 衍生自市售叔丁氧羰基保护氨基酸(Boc-AAILs)的氨基酸离子液体 (AAILs),例如我们的化合物,已被用作二肽合成中的起始材料 . 发现独特的偶联试剂N,N0-二乙烯-N00-2-氯乙基硫代磷酰胺在不添加碱的情况下增强了Boc-AAILs中的酰胺形成,在 15 分钟内以令人满意的产率获得了二肽 .

有机合成

该化合物可用于有机合成 . 氨基酸离子液体 (AAILs) 的多个反应性基团会导致选择性或多步有机合成中发生不必要的反应 . 但是,当它们的反应性侧链和 N 端被化学保护时,例如我们的化合物,AAILs 可以用作有机合成中的有效反应物和反应介质 .

化学研究

该化合物用于化学研究 . 它是一种叔丁氧羰基保护的氨基酸,分子式为 C9H18N2O4 . 它的熔点为 202°C,分子量为 218.253 g/mol .

作用机制

The mechanism of action of (S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate is not fully understood. However, it is believed that (S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate can act as a proton donor and acceptor, as well as a catalyst in biochemical reactions. It is also believed to interact with other molecules, such as enzymes and proteins, in order to catalyze reactions. Furthermore, (S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate has been shown to act as an inhibitor of enzymes, which can be useful in the development of drugs.

Biochemical and Physiological Effects

(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to act as an inhibitor of enzymes, which can be useful in the development of drugs. In addition, (S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate has been shown to interact with other molecules, such as proteins, in order to catalyze biochemical reactions. Furthermore, (S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate has been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases.

实验室实验的优点和局限性

(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate has several advantages and limitations when used in laboratory experiments. One of the main advantages of (S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate is its ability to act as a catalyst in biochemical reactions, which can be useful in the development of drugs. In addition, (S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate is relatively easy to synthesize and is relatively inexpensive. However, (S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate is not very stable in solution and can degrade over time. Furthermore, (S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate is not very soluble in water, which can limit its use in certain experiments.

未来方向

(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate has a wide range of potential future applications. For example, it could be used in the development of more effective drugs and in the development of more efficient biocatalysts and bioremediation processes. In addition, (S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate could be used in the development of new materials, such as polymers and nanomaterials. Furthermore, (S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate could be used in the development of new sensors and biosensors. Finally, (S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate could be used in the development of new methods for the synthesis of peptides and proteins.

合成方法

(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate is produced through a process known as the Knovenagel condensation. This involves the reaction of an aldehyde or ketone with an amine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction produces a Schiff base, which is then reduced with a reducing agent, such as sodium borohydride or sodium cyanoborohydride, to produce the desired product. The reaction is typically carried out in a solvent, such as methanol or ethanol, and requires a catalytic amount of a base.

属性

IUPAC Name |

methyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-10(2,3)17-9(15)12-6(5-7(11)13)8(14)16-4/h6H,5H2,1-4H3,(H2,11,13)(H,12,15)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCWYEJCFYVRMG-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B175754.png)

![methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B175755.png)

![(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide](/img/structure/B175757.png)